molecular formula C22H42Cl2N4O6 B8195040 (4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride

(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride

Cat. No.: B8195040
M. Wt: 529.5 g/mol
InChI Key: KLYULDLUCMZNCM-OMMLGINESA-N
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Description

tert-Butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate and tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;dihydrochloride are stereoisomers of a compound that belongs to the class of hexahydropyrrolo[3,4-b][1,4]oxazines. These compounds are characterized by their unique bicyclic structure, which includes a pyrrolo and oxazine ring system. They are often used in various chemical and pharmaceutical research applications due to their interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate and its stereoisomer involves several steps. The synthetic route typically starts with the preparation of the pyrrolo[3,4-b][1,4]oxazine core structure, followed by the introduction of the tert-butyl ester group. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis .

Chemical Reactions Analysis

These compounds undergo various types of chemical reactions, including:

    Oxidation: They can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: They can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .

Scientific Research Applications

tert-Butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate and its stereoisomer have several scientific research applications:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for their potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets. They may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20N2O3.2ClH/c2*1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8;;/h2*8-9,12H,4-7H2,1-3H3;2*1H/t2*8-,9+;;/m10../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYULDLUCMZNCM-OMMLGINESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCN2.CC(C)(C)OC(=O)N1CC2C(C1)OCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OCCN2.CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42Cl2N4O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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